Oral Bioavailability of Alalevonadifloxacin vs. Unmodified Levonadifloxacin
Levonadifloxacin exhibits very poor oral absorption and cannot be administered orally without chemical modification [1]. Alalevonadifloxacin, as the l-alanine ester mesylate prodrug, achieves high oral bioavailability of approximately 89% for the active levonadifloxacin moiety [2].
| Evidence Dimension | Oral bioavailability of active levonadifloxacin |
|---|---|
| Target Compound Data | Approximately 89% oral bioavailability (administered as alalevonadifloxacin 1000 mg) |
| Comparator Or Baseline | Levonadifloxacin (unmodified): very poor oral absorption, unsuitable for oral dosing |
| Quantified Difference | From negligible/unsuitable to 89% absolute bioavailability |
| Conditions | Healthy adult human subjects; oral administration of alalevonadifloxacin prodrug |
Why This Matters
This bioavailability enables oral step-down therapy and outpatient management of MRSA infections, a capability absent in unmodified levonadifloxacin.
- [1] Bhawsar S, Kale R, Deshpande P, Yeole R, Bhagwat S, Patel M. Design and synthesis of an oral prodrug alalevonadifloxacin for the treatment of MRSA infection. Bioorg Med Chem Lett. 2021 Oct 15;50:128342. View Source
- [2] Rodvold KA, Gotfried MH, Chugh R, et al. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of Alalevonadifloxacin to Healthy Adult Subjects. Antimicrob Agents Chemother. 2018;62(3):e02297-17. View Source
